molecular formula C₁₁₄H₁₈₀N₃₀O₂₉S B549820 magainin 2 peptide, Xenopus CAS No. 108433-95-0

magainin 2 peptide, Xenopus

Katalognummer B549820
CAS-Nummer: 108433-95-0
Molekulargewicht: 2466.9 g/mol
InChI-Schlüssel: MGIUUAHJVPPFEV-ABXDCCGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magainin 2 is a well-studied cationic antimicrobial peptide found in the skin of the African clawed frog, Xenopus laevis . It is active against a broad range of microorganisms and exhibits cytolytic effects on certain tumor cell lines .


Synthesis Analysis

Magainin 2 is a natural antimicrobial peptide (AMP) isolated from the skin of Xenopus laevis. In addition to the natural form, there are also synthesized derivatives of Magainin 2. These synthesized AMPs have been evaluated for their antimicrobial and haemolytic effects on gram-positive and gram-negative bacteria .


Chemical Reactions Analysis

Magainin 2 interacts with several proteins belonging to E. coli macromolecular membrane complexes . Among these, BamA, a membrane protein belonging to the BAM complex responsible for the folding and insertion of nascent β-barrel Outer Membrane Proteins (OMPs) in the outer membrane, has been identified as a Magainin 2 interactor .


Physical And Chemical Properties Analysis

Magainin 2 assumes an amphiphilic helix when bound to acidic phospholipids, forming a pore composed of a dynamic, peptide-lipid supramolecular complex .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties and Membrane Interactions

Magainin 2 peptides, derived from Xenopus laevis, exhibit significant antimicrobial properties. Studies have shown that these peptides kill bacteria by permeabilizing their cell membranes, forming an amphiphilic helix when associated with membranes. Their mechanism involves the formation of pores in membranes, which are larger than those formed by other peptides like alamethicin. Interestingly, magainin 2 peptides do not lyse eukaryotic cells, suggesting a specific action mechanism against prokaryotic cells (Ludtke et al., 1996), (Matsuzaki et al., 1998).

Membrane Selectivity

The selectivity of magainin 2 towards different types of membranes has been a subject of study. It targets bacterial cell membranes while sparing eukaryotic cells, such as erythrocytes. This selectivity is attributed to the differences in membrane lipid composition and the presence of sterols, which reduce susceptibility to magainin 2 (Matsuzaki et al., 1995).

Disruption of Membrane-Linked Free-Energy Transduction

Magainins are known to disrupt the electric potential across various energy-transducing membranes. This uncoupling of respiration from other free-energy-requiring processes is proposed as a mechanism for their antimicrobial effects (Westerhoff et al., 1989).

Peptide-Lipid Bilayer Interactions

Research indicates that magainin 2 forms aggregates such as dimers when interacting with acidic phospholipid membranes, suggesting a complex interaction mechanism. These interactions are critical for understanding their antimicrobial action (Matsuzaki et al., 1994).

Modulation by Peptide Charge

The interactions of magainin 2 with lipid bilayers are also influenced by the peptide's charge. Variations in charge affect the binding strength to negatively charged membranes and the stability of the formed pores (Matsuzaki et al., 1997).

Synergistic Actions

Magainins exhibit synergistic actions when combined with other peptides from Xenopus skin secretions. This synergy enhances their antimicrobial and toxic effects on tumor cells, suggesting potential for therapeutic applications (Westerhoff et al., 1995).

Antibacterial and Antibiofilm Activity

Magainin 2 has shown excellent antibacterial activity against drug-resistant strains like Acinetobacter baumannii, including biofilm inhibition, suggesting its potential as a therapeutic agent against resistant bacterial infections (Kim et al., 2018).

Recognition of α-Helical Secondary Structure

Magainin peptides are processed into half-peptides by a cosecreted protease, which recognizes peptides with an amphipathic, α-helical motif. This specificity highlights a novel class of endopeptidases in Xenopus (Resnick et al., 1991).

Mechanism of Synergism

The synergism between magainin 2 and other peptides, such as PGLa, is a consequence of the formation of a potent heterosupramolecular complex, characterized by fast pore formation and moderate pore stability (Matsuzaki et al., 1998).

Wirkmechanismus

Target of Action

Magainin II primarily targets bacterial cells, displaying antibiotic activity against numerous gram-negative and gram-positive bacteria . It interacts with the bacterial membrane, specifically with anionic phospholipids abundant in bacterial membranes . One of the identified targets is BamA, a membrane protein belonging to the BAM complex responsible for the folding and insertion of nascent β-barrel Outer Membrane Proteins (OMPs) in the outer membrane .

Mode of Action

Magainin II exerts its cytotoxicity effects by preferential interactions with anionic phospholipids abundant in bacterial membranes . It is believed to form pores in the target bacterial membrane, causing lysis and death . The peptide forms a stable complex with BamA, indicating a high affinity of the peptide for BamA .

Biochemical Pathways

Magainin II disrupts the normal functioning of bacterial cells by forming pores in the bacterial membrane . This disruption leads to the leakage of essential cellular contents, ultimately causing cell death . The peptide also impairs the folding of E. coli membrane proteins by interacting with BamA .

Pharmacokinetics

It is known that the peptide shows excellent antibacterial activity and high stability at physiological salt concentrations .

Result of Action

The primary result of Magainin II’s action is the death of bacterial cells. It achieves this by disrupting the bacterial membrane, causing leakage of cellular contents . Additionally, it impairs the folding of E. coli membrane proteins, further inhibiting bacterial function .

Action Environment

Magainin II maintains its stability and excellent antibacterial activity in a biologically relevant salt environment . This suggests that the peptide’s action, efficacy, and stability are influenced by environmental factors such as salt concentration .

Biochemische Analyse

Biochemical Properties

Magainin II interacts with various biomolecules, primarily targeting the bacterial cell membrane . It exerts its cytotoxicity effects by preferential interactions with anionic phospholipids abundant in bacterial membranes . The peptide remains mostly helical and adopts tilted orientations . It is considered to form pores in the target bacterial membrane, causing lysis and death .

Cellular Effects

Magainin II has significant effects on various types of cells and cellular processes. It has been shown to ameliorate E. coli-related intestinal damage and maintain the integrity of the intestinal mucosal barrier by up-regulating tight junction proteins . It also positively modulates the intestinal microbial flora . Furthermore, it has been reported to induce morphological changes in Escherichia coli regarding early apoptosis .

Molecular Mechanism

The molecular mechanism of Magainin II involves the formation of transmembrane pores, disrupting the bacterial cell membrane . It directly interacts with certain cell membranes via an amphiphilic α-helix and forms permeable ion channels, which results in depolarization and irreversible cytolysis, leading to cell death .

Temporal Effects in Laboratory Settings

Magainin II exhibits stable and consistent effects over time in laboratory settings. It has been reported to have high stability at physiological salt concentrations

Dosage Effects in Animal Models

The effects of Magainin II vary with different dosages in animal models. In a study conducted on BALB/c mice infected with Escherichia coli, Magainin II exhibited significant antibacterial and immunomodulatory functions . Detailed dosage-dependent effects, threshold effects, and potential toxic or adverse effects at high doses need further exploration.

Metabolic Pathways

It is known to interact with anionic phospholipids in bacterial membranes

Transport and Distribution

Magainin II is believed to be transported and distributed within cells and tissues through its interaction with the cell membrane

Eigenschaften

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H180N30O29S/c1-12-65(7)94(142-88(148)55-119)112(170)124-59-90(150)129-74(38-24-28-45-116)100(158)137-81(51-70-33-19-15-20-34-70)106(164)135-79(49-63(3)4)105(163)138-83(53-72-56-121-62-125-72)107(165)140-85(60-145)110(168)127-67(9)96(154)131-75(39-25-29-46-117)101(159)132-76(40-26-30-47-118)102(160)136-80(50-69-31-17-14-18-32-69)98(156)122-57-89(149)128-73(37-23-27-44-115)99(157)126-68(10)97(155)134-82(52-71-35-21-16-22-36-71)109(167)143-93(64(5)6)111(169)123-58-91(151)130-77(41-42-92(152)153)104(162)144-95(66(8)13-2)113(171)133-78(43-48-174-11)103(161)139-84(54-87(120)147)108(166)141-86(61-146)114(172)173/h14-22,31-36,56,62-68,73-86,93-95,145-146H,12-13,23-30,37-55,57-61,115-119H2,1-11H3,(H2,120,147)(H,121,125)(H,122,156)(H,123,169)(H,124,170)(H,126,157)(H,127,168)(H,128,149)(H,129,150)(H,130,151)(H,131,154)(H,132,159)(H,133,171)(H,134,155)(H,135,164)(H,136,160)(H,137,158)(H,138,163)(H,139,161)(H,140,165)(H,141,166)(H,142,148)(H,143,167)(H,144,162)(H,152,153)(H,172,173)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-,94-,95-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIUUAHJVPPFEV-ABXDCCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H180N30O29S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148547
Record name Magainin 2 peptide, Xenopus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108433-95-0
Record name Magainin 2 peptide, Xenopus
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108433950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magainin 2 peptide, Xenopus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

A: Magainin 2 primarily targets the cell membranes of bacteria. [, , ] It exhibits a higher affinity for negatively charged phospholipids, which are abundant in bacterial membranes. [, , , ] Upon interaction, magainin 2 adopts an amphipathic α-helical structure. [, , , ] This allows it to insert into the lipid bilayer and form transient pores. [, , , , , , ] The formation of these pores disrupts the membrane integrity, leading to leakage of cellular contents and ultimately cell death. [, , , , , , ] Notably, magainin 2 demonstrates different membrane permeabilization mechanisms in bacterial and mammalian cells, contributing to its selective toxicity. []

A: Magainin 2 is a 23-amino acid peptide with the sequence GIGKFLHSAKKFGKAFVGEIMNS. [, ] Its molecular formula is C113H178N42O30S. [] The molecular weight of magainin 2 is approximately 2465.1 g/mol. [] Circular dichroism (CD) spectroscopy reveals that magainin 2 adopts a random coil conformation in water but forms an α-helix in the presence of trifluoroethanol or when bound to negatively charged lipid membranes. [, , , , , ]

A: Magainin 2 demonstrates good stability in physiological salt concentrations. [] Its activity is influenced by temperature, with greater bactericidal activity observed at 37°C compared to lower temperatures. [] The presence of bovine serum albumin can reduce its bactericidal activity, although significant reductions in bacterial populations are still observed. [] This suggests that magainin 2 might be susceptible to degradation or inactivation by serum proteins. [] Further research is needed to fully elucidate the stability and compatibility of magainin 2 in complex biological environments and to explore its potential applications under various conditions.

A: The SAR of magainin 2 has been extensively studied, revealing key structural features essential for its activity. [, , , , , , ] The N-terminal region (residues 1-14) is crucial for antimicrobial activity, with omissions in this region leading to complete loss of activity. [] The C-terminal region, particularly residues alanine-15, glycine-18, and glutamic acid-19, influences both antimicrobial and hemolytic activity. [] Modifications in this region can enhance antimicrobial activity while reducing hemolysis. [] Increasing the positive charge of magainin 2 enhances its binding to negatively charged membranes but can destabilize pore formation, impacting its lytic activity. [] The presence of proline at position 11 in buforin 2, a related peptide, contributes to its unique properties, including weaker membrane permeabilization but enhanced translocation across lipid bilayers. [] These findings highlight the delicate balance between structural features required for membrane binding, pore formation, and selectivity.

A: While in vitro studies provide valuable insights into magainin 2’s mechanism of action, further research is needed to fully elucidate its PK/PD profile. [, ] Understanding its ADME characteristics, including how it is absorbed, distributed throughout the body, metabolized, and eventually eliminated, is crucial for translating its in vitro activity into therapeutic efficacy in vivo. [] Studies in animal models will be essential to assess its in vivo activity, efficacy, and potential toxicity.

A: Bacteria can develop resistance to antimicrobial peptides like magainin 2. [, , ] One mechanism involves modifications to the bacterial lipopolysaccharide (LPS). [, ] Salmonella typhimurium mutants with shorter LPS chains showed increased susceptibility to magainin 2. [] The PhoP-PhoQ two-component system in Salmonella regulates resistance to various antimicrobial peptides, including magainin 2, by modifying lipid A, a component of LPS. [] These modifications may alter the charge or structure of the outer membrane, hindering magainin 2 binding and insertion.

A: Various analytical techniques are employed to study magainin 2 and its interactions with biological systems. [, ] Circular dichroism (CD) spectroscopy is used to determine the secondary structure of the peptide in different environments. [, , , , , ] Fluorescence spectroscopy, using Trp-substituted analogs of magainin 2, is used to monitor peptide binding to lipid membranes and to study pore formation dynamics. [, ] Confocal laser scanning microscopy, employing fluorescently labeled magainin 2, allows visualization of its interactions with bacterial and mammalian cells in real time. [] Atomic force microscopy (AFM) provides high-resolution images of magainin 2-induced morphological changes in bacterial cell surfaces. [] These techniques, along with other biophysical and biochemical methods, provide a comprehensive understanding of magainin 2’s structure, function, and mechanism of action.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.